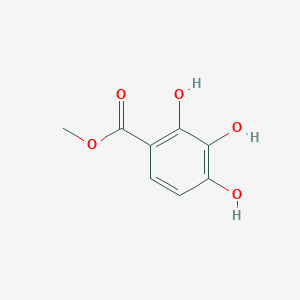

Methyl 2,3,4-trihydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2,3,4-trihydroxybenzoate is an organic compound known for its diverse applications in various fields of science and industry. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by hydroxyl groups and a methoxy group. This compound is often studied for its antioxidant properties and potential therapeutic benefits.

Mecanismo De Acción

Target of Action

Methyl 2,3,4-trihydroxybenzoate, also known as Methyl gallate , is a gallate ester obtained by the formal condensation of gallic acid with methanol . It primarily targets α-glucosidases, specifically maltase and sucrase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

This compound exhibits inhibitory activities on maltase and sucrase . It binds to these enzymes, acting as a competitive inhibitor . This means it competes with the substrate (in this case, complex carbohydrates) for the active site on the enzyme, thereby reducing the rate of reaction.

Biochemical Pathways

By inhibiting α-glucosidases, this compound affects the carbohydrate digestion pathway. This results in a delay in starch digestion and a decrease in the rate of glucose absorption . This can have downstream effects on blood glucose levels and insulin response, potentially beneficial in the management of conditions like diabetes.

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is approximately 23% . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, impacting its bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of this compound’s action primarily revolve around its antioxidant and anti-inflammatory properties . By inhibiting α-glucosidases, it can help regulate blood glucose levels, potentially offering benefits in the management of diabetes . Furthermore, it has been shown to exhibit anti-tumor and anti-microbial properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s crystal structure can be affected by factors such as temperature and pH . Additionally, its antioxidant activity can be influenced by the presence of other reactive species in the environment

Análisis Bioquímico

Biochemical Properties

Methyl 2,3,4-trihydroxybenzoate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to exhibit antioxidant properties, which means it can neutralize harmful free radicals in the body

Cellular Effects

It is known to exhibit anti-tumor, anti-microbial, and anti-inflammatory properties , which suggests that it can influence cell function and cellular processes. The exact impact on cell signaling pathways, gene expression, and cellular metabolism needs to be investigated further.

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

One study suggests that it can form a novel benzocoumarin-type dimer when oxidized, which might partly account for its higher radical-scavenging efficiency .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2,3,4-trihydroxybenzoate can be synthesized through the esterification of 2,3,4-trihydroxybenzoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid. The mixture is refluxed, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and controlled temperature to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2,3,4-trihydroxybenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidative products.

Reduction: The compound can be reduced to form different hydroxybenzoate derivatives.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include o-chloranil and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens and alkylating agents are often employed.

Major Products Formed

Oxidation: Formation of benzocoumarin-type dimers.

Reduction: Formation of hydroxybenzoate derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Aplicaciones Científicas De Investigación

Methyl 2,3,4-trihydroxybenzoate has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of dyes, pharmaceuticals, and as a stabilizer in various formulations.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3,4,5-trihydroxybenzoate (Methyl gallate)

- Methyl 3,5-dihydroxybenzoate

- Methyl 2,4-dihydroxybenzoate

- Methyl 2,6-dihydroxybenzoate

Uniqueness

Methyl 2,3,4-trihydroxybenzoate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties

Actividad Biológica

Methyl 2,3,4-trihydroxybenzoate, commonly referred to as Methyl gallate , is a phenolic compound known for its diverse biological activities. This article delves into its mechanisms of action, pharmacokinetics, biochemical properties, and various research findings that underscore its potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula: C8H8O5. Its structure consists of a benzene ring with three hydroxyl (OH) groups at positions 2, 3, and 4, along with a methoxy (OCH₃) group. This specific hydroxylation pattern contributes to its unique chemical and biological properties .

Target of Action

this compound primarily targets enzymes involved in carbohydrate metabolism. It exhibits inhibitory activities on maltase and sucrase by affecting the activity of α-glucosidases. This inhibition leads to a delay in starch digestion and a decrease in glucose absorption rates.

Biochemical Pathways

The compound's antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative stress. Additionally, it has been shown to exert anti-inflammatory effects through various signaling pathways.

Pharmacokinetics

This compound is characterized by:

- Fast Absorption : Rapid uptake into systemic circulation.

- High Systemic Clearance : Efficient elimination from the body.

- Short Half-life : This necessitates frequent dosing for sustained effects.

Antioxidant Activity

This compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in various biological systems. This property has been linked to its potential protective effects against chronic diseases .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. These actions suggest its potential use in treating inflammatory conditions .

Antimicrobial Properties

This compound has exhibited antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested .

Anti-tumor Activity

In vitro studies have highlighted the compound's ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The underlying mechanisms may involve modulation of cell cycle regulators and apoptosis-related proteins .

Study on Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that methyl gallate significantly reduced the viability of breast cancer cells in vitro. The results indicated a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use .

Antimicrobial Efficacy

In an experimental setup evaluating various plant extracts for antimicrobial properties, methyl gallate was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) was determined to be low enough for potential application in food preservation or therapeutic formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activities |

|---|---|---|

| This compound | Three hydroxyl groups | Antioxidant, anti-inflammatory |

| Methyl gallate (3,4,5-trihydroxy) | Three hydroxyl groups | Antioxidant, antimicrobial |

| Propyl gallate | Ester derivative | Antioxidant but with safety concerns |

This compound is unique due to its specific hydroxylation pattern that imparts distinct chemical reactivity compared to other similar compounds like methyl gallate and propyl gallate .

Propiedades

IUPAC Name |

methyl 2,3,4-trihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,9-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYOIQWEQVTRBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.